molecular formula C10H11NO3 B14823681 5-Cyclopropoxy-3-methoxypicolinaldehyde

5-Cyclopropoxy-3-methoxypicolinaldehyde

Cat. No.: B14823681
M. Wt: 193.20 g/mol
InChI Key: NPVJJTJMWYEVKS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-methoxypicolinaldehyde is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is an aldehyde derivative of picoline, featuring a cyclopropoxy and a methoxy group attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-methoxypicolinaldehyde typically involves the reaction of 3-methoxypicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-methoxypicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-3-methoxypicolinic acid.

    Reduction: 5-Cyclopropoxy-3-methoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-3-methoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopropoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-methoxypicolinaldehyde is unique due to the presence of both cyclopropoxy and methoxy groups on the picoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications and synthetic pathways .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-cyclopropyloxy-3-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO3/c1-13-10-4-8(14-7-2-3-7)5-11-9(10)6-12/h4-7H,2-3H2,1H3

InChI Key

NPVJJTJMWYEVKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)OC2CC2)C=O

Origin of Product

United States

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